![molecular formula C22H30N2O3 B4773006 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MBPEP and is a derivative of the benzylpiperazine family.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A receptor, the D2 receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic properties. This compound has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent, making it a valuable tool for studying these conditions. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in some research studies.
Future Directions
There are several future directions for the study of 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. One potential direction is the further study of its potential therapeutic properties in various neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability for use in research studies. Additionally, the use of this compound in combination with other drugs may be explored in future studies to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has potential therapeutic properties and has been studied extensively in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various neurological disorders.
Scientific Research Applications
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-26-21-8-6-18(7-9-21)15-23-11-12-24(20(17-23)10-13-25)16-19-4-3-5-22(14-19)27-2/h3-9,14,20,25H,10-13,15-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOTAGCKNAJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methoxybenzyl)-4-(4-methoxybenzyl)piperazin-2-yl]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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